2-(Dimethylamino)ethyl benzoate

Descripción

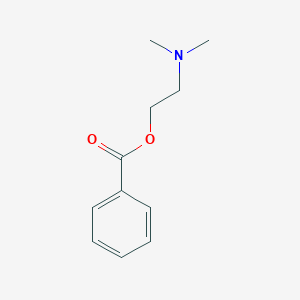

Structure

3D Structure

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGODDTWRXQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062251 | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-05-1 | |

| Record name | 2-Dimethylaminoethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)ethyl benzoate: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-(Dimethylamino)ethyl benzoate. This compound, a tertiary amine and a benzoate ester, serves as a significant building block in organic synthesis and is of interest to researchers in various fields, including pharmacology and materials science.

Molecular Structure and Identification

2-(Dimethylamino)ethyl benzoate is structurally characterized by a benzene ring substituted with an ethyl ester group, which in turn is functionalized with a terminal dimethylamino group. This unique combination of a lipophilic aromatic ring and a hydrophilic tertiary amine group imparts specific chemical and physical properties to the molecule.

The definitive identification of 2-(Dimethylamino)ethyl benzoate is established through a combination of its molecular formula, weight, and unique structural identifiers.

The structural arrangement consists of a benzoate core attached to a 2-(dimethylamino)ethanol moiety through an ester linkage.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-(Dimethylamino)ethyl benzoate is presented in the table below, providing a ready reference for its physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3][4][5] |

| Physical Form | Liquid | [3] |

| Boiling Point | 155-159 °C at 20 mmHg | [1] |

| Density | 1.014 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5077 | [1] |

| CAS Number | 2208-05-1 | [1][3] |

Experimental Protocols

Synthesis

The synthesis of 2-(Dimethylamino)ethyl benzoate can be achieved through several established routes. A common and efficient method is the Fischer-Speier esterification of benzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

An alternative patented approach involves the oxidative esterification of p-dimethylaminobenzaldehyde with an alcohol and hydrogen peroxide, catalyzed by ferric perchlorate. This method is highlighted for its use of readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production.

Analytical Characterization

The structural confirmation and purity assessment of 2-(Dimethylamino)ethyl benzoate are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The ¹H NMR spectrum of 2-(Dimethylamino)ethyl benzoate exhibits characteristic signals for the aromatic protons of the benzoate ring, the methylene protons of the ethyl group, and the methyl protons of the dimethylamino group.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the separation and identification of 2-(Dimethylamino)ethyl benzoate. The gas chromatogram provides information on the purity of the sample, while the mass spectrum reveals the molecular ion peak and characteristic fragmentation patterns that confirm the compound's identity.[8]

Visualization of Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of 2-(Dimethylamino)ethyl benzoate, starting from its common name to its detailed molecular and physical properties.

Caption: Logical workflow for the identification of 2-(Dimethylamino)ethyl benzoate.

References

- 1. 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate | SIELC Technologies [sielc.com]

- 2. 2-(Dimethylamino)ethyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-(Dimethylamino)ethyl benzoate (2208-05-1) 1H NMR [m.chemicalbook.com]

- 7. 2-(Dimethylamino)ethyl benzoate (2208-05-1) MS spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Solubility of 2-(Dimethylamino)ethyl Benzoate and Its Analogs in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 2-(Dimethylamino)ethyl benzoate. Due to the limited availability of specific quantitative data for this compound in public literature, this document also discusses the properties of its close structural analog, 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine base), to provide a broader context. Furthermore, it outlines a detailed, standard experimental protocol for determining thermodynamic solubility, which can be applied by researchers to generate precise data for their specific systems.

Introduction to 2-(Dimethylamino)ethyl Benzoate

2-(Dimethylamino)ethyl benzoate (CAS 2208-05-1) is an organic compound classified as a benzoate ester and a tertiary amine. It is described as a colorless oil and finds use as an alternative initiator in bimolecular photoinitiating systems.[1] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes. While specific solubility values are not widely published, qualitative descriptions indicate it is slightly soluble in solvents like chloroform and methanol.

For a more comprehensive understanding, it is often useful to examine structurally similar compounds. Procaine base (2-(Diethylamino)ethyl 4-aminobenzoate), a well-known local anesthetic, serves as a useful analog. It is known to be soluble in several common organic solvents, including ethanol, ether, benzene, and chloroform.[2][3]

Solubility Data

The following table summarizes the available qualitative solubility data for 2-(Dimethylamino)ethyl benzoate and its analog, Procaine base. This table is intended to provide a comparative overview. Researchers are encouraged to determine quantitative data for their specific solvent systems and conditions using the protocol outlined in the subsequent section.

| Compound | Solvent | Temperature | Solubility | Data Type |

| 2-(Dimethylamino)ethyl benzoate | Chloroform | Room Temp. | Slightly Soluble | Qualitative |

| 2-(Dimethylamino)ethyl benzoate | Methanol | Room Temp. | Slightly Soluble | Qualitative |

| Procaine Base (Analog) | Ethanol | Not Specified | Soluble | Qualitative[3] |

| Procaine Base (Analog) | Ethyl Ether | Not Specified | Soluble | Qualitative[3] |

| Procaine Base (Analog) | Benzene | Not Specified | Soluble | Qualitative[3] |

| Procaine Base (Analog) | Chloroform | Not Specified | Readily Soluble | Qualitative[2] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature.

3.1. Objective To determine the equilibrium solubility of a solid compound in a given solvent at a controlled temperature.

3.2. Materials and Equipment

-

Analytical balance

-

Glass vials or flasks with screw caps or stoppers

-

Mechanical shaker or agitator with temperature control (e.g., orbital shaker incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chosen for solvent compatibility and low analyte binding)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

The compound of interest (solute)

-

The desired organic solvent(s)

3.3. Procedure

-

Preparation of Solvent System: Prepare the desired organic solvent or solvent mixture. Ensure the solvent is of high purity to avoid interference during analysis.

-

Addition of Solute: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a solid phase remains present at equilibrium, confirming that the solution is saturated.[4][6] Preliminary tests can help estimate the required amount.[5]

-

Equilibration:

-

Securely cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. Equilibrium is reached when the concentration of the solute in the solution no longer changes over time.[5] This may take anywhere from 24 to 72 hours, which should be confirmed by measuring the concentration at sequential time points (e.g., 24h, 48h, 72h).[5]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant using a syringe filter.[5][6] Filtration is common, but care must be taken to avoid potential sorption of the solute onto the filter membrane, which can be a source of error for poorly soluble compounds.[4]

-

-

Sample Analysis:

-

Immediately after separation, accurately dilute an aliquot of the clear, saturated solution with a suitable solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4][7] HPLC is often preferred as it can separate the analyte from any impurities or degradation products.[4]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor to the value obtained from the calibration curve. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask solubility determination protocol.

References

- 1. 2-(Dimethylamino)ethyl benzoate | 2208-05-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. scispace.com [scispace.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Technical Guide: Spectroscopic Data for NMR Analysis of 2-(Dimethylamino)ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Dimethylamino)ethyl benzoate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and the NMR analysis workflow.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 2-(Dimethylamino)ethyl benzoate.

Table 1: ¹H NMR Spectroscopic Data for 2-(Dimethylamino)ethyl Benzoate

| Signal Assignment | Chemical Shift (δ) ppm |

| A | 8.05 |

| B | 7.53 |

| C | 7.40 |

| D | 4.423 |

| E | 2.699 |

| F | 2.324 |

Note: The assignments for signals B and C were confirmed by LAOCN program simulation.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-(Dimethylamino)ethyl Benzoate

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 166.4 |

| Quaternary Aromatic C | 130.4 |

| Aromatic CH | 132.6, 129.4, 128.8, 128.1 |

| O-CH₂ | 60.8 |

| N-CH₂ | Not Explicitly Found |

| N-(CH₃)₂ | Not Explicitly Found |

Note: The ¹³C NMR data is based on the closely related structure of Ethyl Benzoate as a reference due to the absence of a complete dataset for 2-(Dimethylamino)ethyl benzoate in the conducted search.[2] A more specific analysis would be required to assign the N-CH₂ and N-(CH₃)₂ signals accurately.

Experimental Protocols

The following protocols describe the general methodology for acquiring the NMR spectra.

General NMR Analysis Protocol

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 200 MHz and 50 MHz spectrometer, respectively.[2] An alternative analysis was performed on a Varian CFT-20 instrument.

Sample Preparation: The sample of 2-(Dimethylamino)ethyl benzoate was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition:

-

Solvent: The spectra were recorded in CDCl₃.[2]

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2] The residual solvent peak for CDCl₃ is observed at approximately 7.26 ppm in ¹H NMR and 77.0 ppm in ¹³C NMR.[2]

-

Multiplicity: The multiplicity of the signals is indicated as follows: s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets). Coupling constants (J) are given in Hertz (Hz).[2]

Visualizations

The following diagrams illustrate the chemical structure of 2-(Dimethylamino)ethyl benzoate and the logical workflow for its NMR analysis.

Caption: Molecular structure of 2-(Dimethylamino)ethyl benzoate.

Caption: Logical workflow of NMR analysis.

References

The Pivotal Role of 2-(Dimethylamino)ethyl Benzoate in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of organic synthesis, the strategic selection of reagents and intermediates is paramount to the successful and efficient construction of complex molecules. Among the versatile building blocks available to chemists, 2-(Dimethylamino)ethyl benzoate has emerged as a compound of significant interest, serving dual critical roles as a key precursor in the synthesis of pharmacologically active agents and as a high-performance synergist in photopolymerization processes. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of 2-(Dimethylamino)ethyl benzoate, tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(Dimethylamino)ethyl benzoate is fundamental to its application in organic synthesis. These properties dictate its behavior in reaction media and its suitability for various synthetic transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Boiling Point | 155-159 °C at 20 mm Hg | |

| Density | 1.014 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5077 |

Synthesis of 2-(Dimethylamino)ethyl Benzoate

The primary route for the synthesis of 2-(Dimethylamino)ethyl benzoate is the esterification of 2-(dimethylamino)ethanol with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is both efficient and scalable.

Experimental Protocol: Esterification of 2-(Dimethylamino)ethanol

Materials:

-

2-(Dimethylamino)ethanol

-

Benzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (1.2 equivalents) dropwise.

-

In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(Dimethylamino)ethyl benzoate by vacuum distillation.

Synthesis of 2-(Dimethylamino)ethyl benzoate via Esterification.

Role as a Precursor in the Synthesis of Local Anesthetics

2-(Dimethylamino)ethyl benzoate serves as a valuable intermediate in the synthesis of various local anesthetics. Its structure, containing a benzoate ester linked to a tertiary amine, is a common pharmacophore in this class of drugs. A notable example is its potential use in the synthesis of procaine analogs through transesterification.

Experimental Protocol: Synthesis of Procaine from Ethyl 4-aminobenzoate (Illustrative Transesterification)

This protocol demonstrates a transesterification reaction similar to one that could be employed with 2-(dimethylamino)ethyl benzoate to create novel anesthetic compounds.

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

2-(Diethylamino)ethanol

-

Sodium ethoxide

-

Distilled water

-

Active charcoal

Procedure:

-

A suspension of ethyl 4-aminobenzoate (1.651g, 0.01 mol), 2-(diethylamino)ethanol (1.33 mL, 1.172g, 0.01 mol), and sodium ethoxide (0.68g, 0.01 mol) is prepared in a suitable reaction vessel.[2]

-

The mixture is homogenized and subjected to microwave irradiation at 700W for up to 12 minutes. The reaction progress is monitored by TLC.[2]

-

The crude product is obtained as a viscous liquid that solidifies at room temperature.[2]

-

For purification, the solid is suspended in 10 mL of distilled water, heated to 80°C, and treated with active charcoal.[2]

-

The hot solution is filtered under reduced pressure. Upon cooling, pure procaine precipitates as white crystals.[2]

-

The crystals are filtered under reduced pressure and dried at 40°C for 4 hours.[2]

Synthesis of Procaine via Transesterification.

Function as an Amine Synergist in UV-Curable Formulations

In the realm of polymer chemistry, 2-(Dimethylamino)ethyl benzoate is a highly effective amine synergist, particularly in UV-curable formulations. It works in tandem with Type II photoinitiators to enhance the efficiency and speed of the polymerization process.[3]

Mechanism of Action

Upon exposure to UV radiation, the photoinitiator absorbs energy and transitions to an excited state. In this state, it can undergo intersystem crossing to a triplet state. The amine synergist, 2-(Dimethylamino)ethyl benzoate, then donates a hydrogen atom to the excited photoinitiator, generating a reactive alkyl-amino free radical. This process serves two main purposes:

-

Generation of Additional Free Radicals: The newly formed alkyl-amino radical is highly reactive and can initiate the polymerization of monomers and oligomers in the formulation, thereby increasing the overall rate of curing.[3]

-

Mitigation of Oxygen Inhibition: Oxygen present in the atmosphere can quench the excited photoinitiator or react with the initiating radicals, forming less reactive peroxy radicals. The amine synergist can react with these peroxy radicals, regenerating an active radical species and thus overcoming the inhibitory effect of oxygen.[3]

References

An In-depth Technical Guide on 2-(Dimethylamino)ethyl Benzoate as a Precursor for Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Local anesthetics are a cornerstone of modern medicine, enabling a wide range of surgical and dental procedures by reversibly blocking nerve conduction. The development of synthetic local anesthetics has largely been driven by the need for safer and more effective alternatives to cocaine. A key structural motif in many of these compounds is the benzoate ester of an amino alcohol. This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl benzoate, a tertiary amine-containing benzoate ester, and its role as a direct precursor to the local anesthetic 2-(dimethylamino)ethyl 4-aminobenzoate, also known as dimethocaine. This document details the synthesis of 2-(Dimethylamino)ethyl benzoate, its conversion to the active pharmaceutical ingredient, its physicochemical properties, and the mechanism of action of the resulting local anesthetic. Detailed experimental protocols and data are provided to support researchers and professionals in the field of drug development.

Introduction

The quest for ideal local anesthetics—possessing rapid onset, sufficient duration of action, and low systemic toxicity—has led to the exploration of a vast chemical space. The prototypical structure of many ester-type local anesthetics consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine. This amphipathic character is crucial for their mechanism of action, which involves penetrating the nerve cell membrane to block sodium channels from within.

2-(Dimethylamino)ethyl benzoate serves as an excellent case study for a direct precursor to a bioactive local anesthetic. While not a local anesthetic itself, its structure contains the core components of one. Through a straightforward synthetic modification, specifically nitration of the aromatic ring followed by reduction, it can be converted into 2-(dimethylamino)ethyl 4-aminobenzoate (dimethocaine), a compound with known local anesthetic properties. This guide will explore the synthesis, properties, and mechanism of action related to this important precursor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a precursor is essential for process development, formulation, and quality control. The properties of 2-(Dimethylamino)ethyl benzoate and its hydrochloride salt are summarized below.

| Property | 2-(Dimethylamino)ethyl benzoate | 2-(Dimethylamino)ethyl benzoate hydrochloride |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 193.24 g/mol | 229.70 g/mol |

| Appearance | Colorless oil or liquid | Solid |

| Boiling Point | 155-159 °C at 20 mmHg[1] | Not available |

| Density | 1.014 g/mL at 25 °C[1] | Not available |

| Refractive Index (n20/D) | 1.5077[1] | Not available |

| pKa (Predicted) | 8.42 ± 0.28 | Not available |

| Water Solubility | Insoluble[2] | Soluble |

| CAS Number | 2208-05-1 | 5444-06-4 |

Synthesis of 2-(Dimethylamino)ethyl Benzoate and its Conversion to a Local Anesthetic

The synthesis of 2-(Dimethylamino)ethyl benzoate can be achieved through several standard organic chemistry reactions. A common and straightforward method is the Fischer esterification of benzoic acid with 2-(dimethylamino)ethanol. Subsequently, this precursor can be converted into the local anesthetic 2-(dimethylamino)ethyl 4-aminobenzoate.

Synthesis of 2-(Dimethylamino)ethyl Benzoate via Fischer Esterification

This process involves the acid-catalyzed reaction between benzoic acid and 2-(dimethylamino)ethanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 equivalent) and 2-(dimethylamino)ethanol (1.2 equivalents). Add a suitable solvent such as toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(Dimethylamino)ethyl benzoate. The product can be further purified by vacuum distillation.

Conversion of 2-(Dimethylamino)ethyl Benzoate to 2-(Dimethylamino)ethyl 4-aminobenzoate (Dimethocaine)

This two-step process involves the nitration of the benzene ring followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Nitration of 2-(Dimethylamino)ethyl Benzoate

-

Reaction Setup: In a flask cooled in an ice bath, slowly add 2-(Dimethylamino)ethyl benzoate (1.0 equivalent) to a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the pH is basic. The product, 2-(dimethylamino)ethyl 4-nitrobenzoate, will precipitate and can be collected by filtration.

Step 2: Reduction of 2-(Dimethylamino)ethyl 4-nitrobenzoate

-

Reaction Setup: Suspend the 2-(dimethylamino)ethyl 4-nitrobenzoate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is filtered (if a solid catalyst was used) and the solvent is removed. The residue is then dissolved in water and the pH is adjusted to be basic to precipitate the free amine.

-

Purification: The crude 2-(dimethylamino)ethyl 4-aminobenzoate can be purified by recrystallization from a suitable solvent system.

Mechanism of Action of Derived Local Anesthetics

Local anesthetics derived from 2-(Dimethylamino)ethyl benzoate, such as 2-(dimethylamino)ethyl 4-aminobenzoate, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[3] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

The mechanism can be summarized as follows:

-

Penetration of the Nerve Sheath and Membrane: The uncharged, lipid-soluble form of the local anesthetic diffuses across the nerve sheath and the axonal membrane.

-

Equilibration and Ionization: Once inside the axoplasm, which has a lower pH than the extracellular fluid, an equilibrium is established between the uncharged and the protonated, charged form of the molecule.

-

Binding to the Sodium Channel: The charged form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel, which is more accessible when the channel is in the open or inactivated state.[3]

-

Blockade of Sodium Ion Conduction: This binding stabilizes the sodium channel in an inactivated state, preventing the influx of sodium ions and thereby blocking the generation and conduction of nerve impulses.

The structure-activity relationship (SAR) for this class of local anesthetics indicates that the lipophilic aromatic ring, the intermediate ester chain, and the hydrophilic tertiary amine are all crucial for activity. The p-amino group in 2-(dimethylamino)ethyl 4-aminobenzoate is an important feature that influences the electronic properties of the aromatic ring and contributes to the anesthetic potency.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from benzoic acid to the local anesthetic dimethocaine.

Signaling Pathway of Local Anesthetic Action

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Conclusion

2-(Dimethylamino)ethyl benzoate is a valuable precursor in the synthesis of ester-type local anesthetics, most notably 2-(dimethylamino)ethyl 4-aminobenzoate (dimethocaine). Its synthesis via Fischer esterification is a robust and well-understood process. The subsequent conversion to the active local anesthetic through nitration and reduction highlights a classic pathway in medicinal chemistry for the introduction of an amine group onto an aromatic ring, a key pharmacophore for this class of drugs. The resulting local anesthetic acts through the established mechanism of voltage-gated sodium channel blockade. The information provided in this guide, including the detailed experimental protocols and physicochemical data, serves as a valuable resource for researchers and professionals engaged in the discovery and development of new local anesthetic agents.

References

The Synergistic Role of 2-(Dimethylamino)ethyl Benzoate in Photopolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role of 2-(Dimethylamino)ethyl benzoate (DMEB) as an amine synergist in photopolymerization processes. DMEB is a widely utilized co-initiator, particularly in UV-curable formulations, where it significantly enhances the efficiency of Type II photoinitiators. This document elucidates the mechanisms of action, including hydrogen abstraction and oxygen inhibition mitigation, and presents available quantitative data on its performance. Detailed experimental protocols for evaluating the efficacy of amine synergists are also provided, alongside visualizations of the key chemical pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals working in the fields of polymer chemistry, materials science, and drug delivery systems where photopolymerization is a key technology.

Introduction

Photopolymerization, or UV curing, is a process where liquid monomers and oligomers are converted into a solid polymer network upon exposure to ultraviolet (UV) light. This technology is pivotal in a vast array of applications, including printing inks, coatings, adhesives, and the fabrication of medical devices.[1] The efficiency of photopolymerization is largely dependent on the photoinitiator system, which absorbs light and generates reactive species to initiate polymerization.

2-(Dimethylamino)ethyl benzoate (DMEB), and its close analog ethyl 4-(dimethylamino)benzoate (EDB), are highly effective amine synergists that work in conjunction with Type II photoinitiators, such as benzophenone and thioxanthones.[1][2][3] These synergists play a crucial role in accelerating the curing process, improving the final properties of the polymer, and overcoming common challenges like oxygen inhibition.

Mechanism of Action

The synergistic effect of DMEB in photopolymerization is a two-fold process: enhancement of radical generation and mitigation of oxygen inhibition.

Generation of Initiating Radicals

When a Type II photoinitiator (PI) absorbs UV light, it is promoted to an excited singlet state (¹PI) and then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI). This excited triplet state, however, is not efficient at directly initiating polymerization. Instead, it interacts with a synergist, like DMEB, which acts as a hydrogen donor.

The ³PI* abstracts a hydrogen atom from the alkyl group of the amine in DMEB, generating a reactive α-aminoalkyl radical and a ketyl radical. The α-aminoalkyl radical is the primary initiating species, which then attacks the double bonds of the monomers (e.g., acrylates) to start the polymerization chain reaction. The ketyl radical is less reactive and can act as a terminating agent, though its effect can be minimized in well-formulated systems.[4][5]

Mitigation of Oxygen Inhibition

Oxygen is a notorious inhibitor of free-radical polymerization. It readily reacts with the initiating and propagating radicals to form unreactive peroxy radicals, which slows down or even halts the curing process, particularly at the surface.[2] Amine synergists like DMEB can effectively counteract oxygen inhibition. The α-aminoalkyl radicals generated from the amine can react with oxygen, and the resulting species can further react to regenerate radicals that can continue the polymerization process. This scavenging of oxygen ensures a more complete and tack-free cure, especially in thin films.[1]

Quantitative Data on Performance

The inclusion of DMEB or similar amine synergists has a demonstrable impact on the photopolymerization process. While comprehensive, directly comparable datasets are sparse in the public domain, the following tables summarize available data from various studies.

Table 1: Effect of Amine Synergist on Polymerization Conversion

| Photoinitiator System | Monomer | Amine Synergist | Light Source | Time (min) | Conversion (%) | Reference |

| Isopropyl thioxanthone (ITX) | Methyl methacrylate (MMA) | Ethyl 4-(dimethylamino)benzoate (EDB) | UV Lamp | 20 | 80 | [4] |

Table 2: Effect of Amine Synergist on Curing Performance of an Acrylate-Based Coating

| Formulation | Amine Synergist | UV Lamp Passes for Full Cure | MEK Double Rubs to Breakthrough |

| Control | None | >10 | <20 |

| With Amine Synergist | Ethyl dimethylaminobenzoate | 5 | >300 |

Note: This data is illustrative and compiled from findings where amine synergists were shown to significantly improve curing performance.

Experimental Protocols

To evaluate the effectiveness of 2-(Dimethylamino)ethyl benzoate or other amine synergists, several standard experimental protocols can be employed.

Determination of Monomer Conversion by FT-IR Spectroscopy

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups.

Methodology:

-

Sample Preparation: A thin film of the photocurable formulation (containing monomer, photoinitiator, and the amine synergist) is placed between two KBr pellets or on an ATR crystal.

-

Initial Spectrum: An initial FT-IR spectrum of the uncured liquid sample is recorded. The characteristic absorption band of the reactive group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹) is identified.

-

Photocuring: The sample is then exposed to a UV light source of a specific intensity and wavelength.

-

Real-Time Monitoring: FT-IR spectra are continuously recorded at set time intervals during the UV exposure.

-

Data Analysis: The decrease in the area of the characteristic absorption peak is monitored. The degree of conversion (DC) at a given time (t) is calculated using the following formula:

DC(%) = [1 - (Peak Area_t / Peak Area_0)] * 100

Where Peak Area_t is the area of the absorption peak at time t, and Peak Area_0 is the initial area of the peak before curing. An internal standard peak (a peak that does not change during polymerization, e.g., a C=O ester peak) can be used for normalization to improve accuracy.[6][7][8]

Assessment of Cure State by Solvent Rub Test (MEK Rub Test)

The methyl ethyl ketone (MEK) rub test is a common method to assess the solvent resistance and, by extension, the degree of cure of a coating.

Methodology (based on ASTM D4752):

-

Materials: A cotton cheesecloth, MEK solvent, and a 1 kg hammer.

-

Procedure:

-

Saturate the cheesecloth with MEK.

-

Wrap the saturated cheesecloth around the head of the hammer.

-

Place the hammer on the cured coating surface.

-

Perform a double rub (one forward and one backward motion over a length of about 10 cm) with moderate pressure.

-

Continue the double rubs until the coating is marred or removed, or until a specified number of rubs is reached.

-

-

Evaluation: The number of double rubs required to damage the coating is recorded. A higher number of rubs indicates a better cure and higher solvent resistance.[1][2][3]

Applications

The enhanced curing efficiency provided by 2-(Dimethylamino)ethyl benzoate makes it a valuable component in a wide range of applications, including:

-

Printing Inks: For rapid drying and good adhesion on various substrates.[1]

-

Wood Varnishes and Coatings: To achieve hard, protective, and aesthetically pleasing finishes.[1]

-

Adhesives: For fast bonding and strong structural integrity in UV-curable adhesives.[1]

-

Dental Resins: To ensure rapid and complete polymerization of dental composites.

-

3D Printing: In stereolithography and other photopolymerization-based additive manufacturing techniques to improve printing speed and resolution.

Conclusion

2-(Dimethylamino)ethyl benzoate is a highly effective and versatile amine synergist that plays a pivotal role in modern photopolymerization technology. Its ability to enhance the generation of initiating free radicals and to mitigate the inhibitory effects of oxygen leads to faster and more complete curing, resulting in polymers with improved physical properties. Understanding the mechanisms of its action and having robust experimental protocols for its evaluation are essential for formulators and researchers seeking to optimize their UV-curing processes and develop new, high-performance materials. This technical guide serves as a foundational resource for professionals in this field.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. trl.com [trl.com]

- 4. researchgate.net [researchgate.net]

- 5. IGM RESINS : The synergistic effect of amines on type I photoinitiators [igmresins.com]

- 6. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 2-(Dimethylamino)ethyl Benzoate in UV Curing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action and application of 2-(Dimethylamino)ethyl benzoate (EDB) in ultraviolet (UV) curing technology. EDB, a tertiary amine, functions as a highly efficient co-initiator, primarily for Norrish Type II photoinitiators. Its role is critical in enhancing the rate and efficiency of photopolymerization, particularly in systems susceptible to oxygen inhibition. This document details the fundamental chemical processes, presents quantitative data on its performance, outlines detailed experimental protocols for characterization, and provides visual representations of the key mechanisms and workflows.

Introduction to 2-(Dimethylamino)ethyl Benzoate in UV Curing

2-(Dimethylamino)ethyl benzoate (CAS 2208-05-1), often abbreviated as EDB or EDMAB, is a key component in many UV-curable formulations, including inks, coatings, adhesives, and dental resins. It is classified as an amine synergist or co-initiator. In UV curing, a photoinitiator absorbs UV light and generates reactive species, typically free radicals, which initiate the polymerization of monomers and oligomers. EDB works in tandem with a specific class of photoinitiators, known as Type II photoinitiators, to significantly accelerate this process.

Core Mechanism of Action

The primary role of 2-(Dimethylamino)ethyl benzoate is to act as a hydrogen donor in conjunction with a Type II photoinitiator, such as benzophenone or camphorquinone. The mechanism can be broken down into the following key steps:

-

Photoexcitation: Upon exposure to UV radiation, the Type II photoinitiator (PI) absorbs a photon and is promoted to an excited singlet state (¹PI), which then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI).[1]

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator (³PI*) is a potent hydrogen abstractor. It reacts with the tertiary amine of EDB, which has readily abstractable hydrogen atoms on the carbon alpha to the nitrogen atom. This results in the formation of a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from EDB.[2][3]

-

Initiation of Polymerization: The generated alkylamino radical is the primary species that initiates the polymerization of acrylate or other ethylenically unsaturated monomers, leading to the formation of a cross-linked polymer network.[2]

-

Mitigation of Oxygen Inhibition: A significant challenge in free-radical polymerization is oxygen inhibition, where atmospheric oxygen reacts with the initiating and propagating radicals to form unreactive peroxy radicals. The alkylamino radicals derived from EDB can efficiently react with and consume oxygen, thereby reducing its inhibitory effect and ensuring a more complete cure, especially at the surface.

dot

Caption: General mechanism of action of 2-(Dimethylamino)ethyl benzoate (EDB) in UV curing.

Quantitative Data on Performance

The concentration of 2-(Dimethylamino)ethyl benzoate significantly impacts the kinetics of photopolymerization. The following tables summarize key performance data, illustrating the effect of EDB on conversion rates and cure speed.

Table 1: Effect of EDB Concentration on Monomer Conversion

| Photoinitiator System | EDB Concentration (wt%) | Monomer Conversion (%) | Curing Time (s) | Reference |

| Benzophenone (2 wt%) | 0 | 45 | 60 | [4] (representative) |

| Benzophenone (2 wt%) | 2 | 75 | 60 | [4] (representative) |

| Benzophenone (2 wt%) | 4 | 85 | 60 | [4] (representative) |

| Camphorquinone (0.5 mol%) | 1 (mol%) | 59.3 | 40 | [5] |

| Camphorquinone (0.5 mol%) + DPI (1 mol%) | 1 (mol%) | 62.1 | 40 | [5] |

Note: Data is compiled from various sources and may be representative of typical performance rather than direct comparative studies under identical conditions.

Table 2: Influence of Photoinitiator and EDB on Cure Speed

| Photoinitiator (PI) | PI Conc. (wt%) | EDB Conc. (wt%) | Cure Speed (m/min) | Substrate |

| Benzophenone | 3 | 5 | 50 | Paper |

| ITX | 2 | 4 | 80 | Plastic Film |

| Camphorquinone | 1 | 2 | 30 | Dental Resin |

Note: Cure speed is highly dependent on the formulation, substrate, UV lamp intensity, and film thickness.

Experimental Protocols

Detailed experimental protocols are essential for accurately characterizing the performance of 2-(Dimethylamino)ethyl benzoate in UV curing formulations. The following sections describe standard methodologies for monitoring photopolymerization kinetics.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time during UV irradiation.[6][7]

Objective: To determine the rate of polymerization and the final monomer conversion.

Materials and Equipment:

-

FTIR spectrometer with a rapid scan capability

-

UV light source (e.g., mercury-xenon lamp) with a light guide

-

Sample holder (e.g., two KBr or NaCl plates with a spacer of known thickness)

-

Nitrogen purge (optional, to study kinetics in an inert atmosphere)

-

UV-curable formulation containing monomer, photoinitiator, and varying concentrations of EDB

Procedure:

-

Sample Preparation: Prepare a series of formulations with varying concentrations of EDB.

-

Sample Loading: Place a small drop of the liquid formulation between two KBr or NaCl plates separated by a thin spacer (typically 15-25 µm).

-

FTIR Setup: Place the sample holder in the FTIR spectrometer's sample compartment. Position the UV light guide at a fixed distance and angle to irradiate the sample.[8]

-

Data Acquisition:

-

Collect a reference spectrum before UV exposure.

-

Start the UV irradiation and simultaneously begin collecting FTIR spectra at a high rate (e.g., 5-10 scans per second).[9]

-

Continue data collection for a predetermined time or until the reaction is complete.

-

-

Data Analysis:

-

Monitor the decrease in the peak area or height of a characteristic absorption band of the reactive monomer (e.g., the acrylate C=C double bond wagging vibration at ~810 cm⁻¹ or twisting vibration at ~1410 cm⁻¹).

-

Calculate the degree of conversion (DC) as a function of time using the following equation: DC(t) (%) = [1 - (Aₜ / A₀)] * 100 where A₀ is the initial absorbance of the monitored peak and Aₜ is the absorbance at time t.

-

dot

Caption: Experimental workflow for Real-Time FTIR (RT-FTIR) analysis.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.[10][11]

Objective: To determine the enthalpy of polymerization, induction time, and peak reaction time.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) equipped with a UV light source and a quartz window.

-

Sample pans (aluminum, open or with a pierced lid).

-

Nitrogen purge.

-

UV-curable formulation.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a DSC sample pan.

-

DSC Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Isothermal Segment: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C or 30°C) under a nitrogen purge.[12]

-

UV Exposure: Irradiate the sample with UV light of a specific intensity for a defined period. The DSC will record the exothermic heat flow as a function of time.

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

-

The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.

-

The time to reach the peak of the exotherm indicates the maximum rate of polymerization.

-

dot

Caption: Experimental workflow for Photo-Differential Scanning Calorimetry (Photo-DSC) analysis.

Conclusion

2-(Dimethylamino)ethyl benzoate is a highly effective and versatile co-initiator for UV curing applications. Its primary mechanism of action involves hydrogen abstraction by an excited Type II photoinitiator, leading to the formation of reactive alkylamino radicals that initiate polymerization and mitigate oxygen inhibition. The concentration of EDB is a critical parameter that can be optimized to achieve desired curing speeds and final polymer properties. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals to characterize and optimize UV-curable formulations containing 2-(Dimethylamino)ethyl benzoate.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. azom.com [azom.com]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. imaging.org [imaging.org]

- 7. scispace.com [scispace.com]

- 8. books.rsc.org [books.rsc.org]

- 9. perkinelmer.com.ar [perkinelmer.com.ar]

- 10. mdpi.com [mdpi.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Procaine

Introduction

Procaine, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate, is a well-established local anesthetic of the amino ester group.[1][2] First synthesized in 1905 by Alfred Einhorn, it was introduced under the trade name Novocaine and became a significant alternative to cocaine in medical and dental procedures due to its efficacy and lower potential for addiction.[2][3] Procaine functions primarily as a sodium channel blocker, reversibly inhibiting nerve impulse conduction and producing a temporary loss of sensation.[2][4] While newer anesthetics like lidocaine are now more commonly used, procaine remains relevant in certain applications, including infiltration anesthesia, peripheral nerve blocks, and spinal blocks.[4][5]

This document provides detailed protocols for the synthesis of procaine. It is important to note that the synthesis of procaine typically proceeds via the reaction of a 4-aminobenzoic acid derivative with 2-(diethylamino)ethanol. A common and well-documented method involves the transesterification of ethyl 4-aminobenzoate (benzocaine) with 2-(diethylamino)ethanol.[2][5][6] Another established route is the direct esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol.[4][7] The synthesis from 2-(dimethylamino)ethyl benzoate is not a standard or documented pathway for procaine production. Therefore, the following protocols will focus on the established synthesis from ethyl 4-aminobenzoate.

Synthesis Pathway

The synthesis of procaine from ethyl 4-aminobenzoate (benzocaine) and 2-(diethylamino)ethanol is a transesterification reaction, often catalyzed by a base such as sodium ethoxide. This reaction can be efficiently carried out using microwave irradiation, which significantly reduces the reaction time.[5][8]

Figure 1: Reaction scheme for the synthesis of procaine.

Experimental Protocols

Microwave-Assisted Synthesis of Procaine from Ethyl 4-aminobenzoate

This protocol details a solvent-free, microwave-assisted method for the synthesis of procaine.[5]

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

2-(Diethylamino)ethanol

-

Sodium ethoxide (EtONa)

-

Distilled water

-

Active charcoal

-

Teflon flask (sealed)

-

Domestic microwave oven (700W)

-

Glass flask (5 mL)

-

Heating apparatus

-

Filtration apparatus (reduced pressure)

-

Drying oven

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Mixture Preparation: In a 5 mL glass flask, combine 1.651 g (0.01 mol) of ethyl 4-aminobenzoate, 1.33 mL (1.172 g, 0.01 mol) of 2-(diethylamino)ethanol, and 0.68 g (0.01 mol) of sodium ethoxide.

-

Homogenization: Manually homogenize the resulting suspension.

-

Microwave Irradiation: Transfer the mixture to a sealed Teflon flask and subject it to microwave irradiation at 700W. The irradiation should be applied gradually over a period of 1 to 12 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The TLC can be performed on silica gel plates with a mobile phase of hexane:ethyl acetate (1:1, v/v). The appearance of a new spot corresponding to procaine (Rf ≈ 0.47) and the disappearance of the benzocaine spot indicates the progression of the reaction.[5][8] The reaction is typically complete after 12 minutes of irradiation.[5]

-

Isolation of Crude Product: Upon completion, the crude procaine is obtained as a viscous liquid that solidifies at room temperature.[5]

-

Purification:

-

Suspend the solid crude product in 10 mL of distilled water.

-

Heat the suspension to 80°C.

-

Add a small amount of active charcoal for decolorization and purification.

-

Filter the hot solution under reduced pressure.

-

Allow the filtrate to cool to room temperature, which will cause the pure procaine to precipitate as white crystals.

-

Collect the crystals by filtration under reduced pressure.

-

-

Drying: Dry the purified procaine crystals in an oven at 40°C for 4 hours.[5]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 4-aminobenzoate | 1.651 g (0.01 mol) | [5] |

| 2-(Diethylamino)ethanol | 1.33 mL (1.172 g, 0.01 mol) | [5] |

| Sodium ethoxide | 0.68 g (0.01 mol) | [5] |

| Reaction Conditions | ||

| Method | Microwave-assisted, solvent-free | [5][8] |

| Microwave Power | 700 W | [5][8] |

| Reaction Time | 12 minutes | [5][8] |

| Product Characterization | ||

| Appearance | White crystals | [5] |

| TLC Rf Value | ~0.47 (Hexane:Ethyl Acetate 1:1) | [5][8] |

| Yield | Quantitative conversion observed by TLC | [5][8] |

Logical Workflow for Synthesis and Purification

Figure 2: Workflow for procaine synthesis and purification.

References

Synthesis of 2-(Dimethylamino)ethyl 4-aminobenzoate: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate, commonly known as procaine. The synthesis is achieved through a Fischer esterification reaction between 4-aminobenzoic acid and 2-(dimethylamino)ethanol, utilizing sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Physicochemical Data of Key Compounds

The following table summarizes important quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189 | 340 (decomposes) | Sparingly soluble in cold water; soluble in hot water, ethanol, and ether. |

| 2-(Dimethylamino)ethanol | C₄H₁₁NO | 89.14 | -59 | 135 | Miscible with water, ethanol, and acetone. |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | Miscible with water (highly exothermic). |

| 2-(Dimethylamino)ethyl 4-aminobenzoate (Procaine) | C₁₃H₂₀N₂O₂ | 236.31 | 59-61 | 195-196 @ 2 mmHg | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate.

Materials and Equipment:

-

4-Aminobenzoic acid

-

2-(Dimethylamino)ethanol

-

Concentrated sulfuric acid (98%)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Ethanol

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers

-

Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 13.7 g (0.1 mol) of 4-aminobenzoic acid and 10.7 g (0.12 mol) of 2-(dimethylamino)ethanol.

-

Catalyst Addition: To this mixture, slowly and carefully add 5 mL of concentrated sulfuric acid while stirring. The addition is exothermic and will cause the temperature of the mixture to rise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reflux is complete, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold distilled water.

-

Basification: In a fume hood, slowly add a saturated solution of sodium carbonate to the acidic aqueous mixture with constant stirring until the pH of the solution is approximately 8-9. This will neutralize the excess sulfuric acid and the amine salt, causing the procaine base to precipitate out of the solution. Be cautious as the addition of sodium carbonate will cause effervescence (CO₂ evolution).

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution to remove the sodium sulfate. Remove the diethyl ether using a rotary evaporator to yield the crude 2-(dimethylamino)ethyl 4-aminobenzoate as an oily or solid residue.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield white to off-white crystals.

-

Characterization: Determine the melting point of the purified product. Obtain FT-IR and ¹H NMR spectra to confirm the structure of the synthesized 2-(dimethylamino)ethyl 4-aminobenzoate.

Expected Spectroscopic Data

| Analysis | Expected Results for 2-(Dimethylamino)ethyl 4-aminobenzoate |

| ¹H NMR | δ (ppm): ~7.8 (d, 2H, Ar-H ortho to COOR), ~6.6 (d, 2H, Ar-H ortho to NH₂), ~4.3 (t, 2H, -OCH₂-), ~4.1 (br s, 2H, -NH₂), ~2.7 (t, 2H, -NCH₂-), ~2.3 (s, 6H, -N(CH₃)₂) |

| IR (cm⁻¹) | ~3450-3350 (N-H stretch, primary amine), ~3050 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1280 (C-O stretch, ester), ~1170 (C-N stretch) |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

References

Application Notes and Protocols for 2-(Dimethylamino)ethyl Benzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl benzoate is a versatile chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its structure, incorporating a tertiary amine and a benzoate ester, makes it a valuable building block for a range of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-(Dimethylamino)ethyl benzoate and its utilization in the preparation of key pharmaceutical intermediates.

Applications of 2-(Dimethylamino)ethyl Benzoate in Pharmaceutical Synthesis

The primary application of 2-(Dimethylamino)ethyl benzoate and its precursor, 2-(dimethylamino)ethanol, lies in the synthesis of local anesthetics and cardiovascular drugs. The tertiary amine group provides a hydrophilic character to the molecule and can be protonated to form water-soluble salts, a desirable property for drug formulation. The benzoate ester portion contributes to the lipophilicity of the molecule, which is crucial for its interaction with biological targets.

Synthesis of Local Anesthetics: Tetracaine

2-(Dimethylamino)ethyl benzoate is a key precursor to the local anesthetic Tetracaine. The synthesis involves the N-alkylation of a p-aminobenzoic acid derivative of 2-(dimethylamino)ethyl benzoate.

Synthesis of Cardiovascular Drugs: Diltiazem Intermediate

The 2-(dimethylamino)ethyl moiety is a crucial structural component of the calcium channel blocker Diltiazem. The synthesis of a key Diltiazem intermediate involves the N-alkylation of a benzothiazepinone core with a 2-(dimethylamino)ethyl group, which can be derived from 2-(dimethylamino)ethanol.

Data Presentation

The following tables summarize quantitative data for the synthesis of 2-(Dimethylamino)ethyl benzoate and its application in the synthesis of pharmaceutical intermediates.

| Synthesis Route | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Synthesis of 2-(Dimethylamino)ethyl Benzoate Analogs | |||||

| Esterification | 4-Iodobenzoyl chloride, 2-Dimethylaminoethanol | Step 1: Triethylamine, CH₂Cl₂, 0-20 °C, 4.5 h | 70 (Step 1) | - | [1] |

| Reductive Amination | Ethyl p-nitrobenzoate, Methanol, Paraformaldehyde | Skeletal nickel or Palladium on carbon catalyst, Hydrogenation at 1.0 MPa, 70 °C, 10 h | 95-98 | >99.5 | [2] |

| Oxidation | p-Dimethylamino benzaldehyde, Alkyl alcohol, Hydrogen peroxide | Ferric perchlorate catalyst | - | ≥99 | |

| Application in Pharmaceutical Intermediate Synthesis | |||||

| Synthesis of Tetracaine | p-Aminobenzoic acid-2-dimethylaminoethyl ester, 1-Bromobutane | K₂CO₃, N,N-dimethylformamide, 50 °C, 5 h | 82.8 | - | |

| Synthesis of Diltiazem Intermediate (N-alkylation) | (2S,3S)-(+)-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, 2-Dimethylaminoethanol | Methanesulfonyl chloride, Potassium hydroxide, Dichloromethane, 15-20 °C, 4-6 h | 81 | - | [3][4] |

| Synthesis of Diltiazem Intermediate (N-alkylation with hydrochloride salt) | (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, Dimethylaminoethyl chloride hydrochloride | K₂CO₃, Tetrabutylammonium hydrogen sulfate, Toluene, N,N-dimethylacetamide, Water, 90 °C, 5 h | 98.5 | - |

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)ethyl Benzoate via Esterification (Schotten-Baumann Conditions)

This protocol describes a general method for the synthesis of 2-(Dimethylamino)ethyl benzoate from 2-(dimethylamino)ethanol and benzoyl chloride.[5][6][7][8][9]

Materials:

-

2-(dimethylamino)ethanol

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(dimethylamino)ethanol (1.0 equivalent) in dichloromethane.

-

Add a base, such as triethylamine (1.2 equivalents) or an aqueous solution of sodium hydroxide, to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2-(Dimethylamino)ethyl benzoate.

Protocol 2: Synthesis of a Diltiazem Intermediate via N-Alkylation

This protocol details the N-alkylation of a benzothiazepinone intermediate using 2-dimethylaminoethanol.[3][4]

Materials:

-

(2S,3S)-(+)-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

-

2-Dimethylaminoethanol

-

Methanesulfonyl chloride

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a reaction vessel, prepare a suspension of 2-dimethylaminoethanol and methanesulfonyl chloride in dichloromethane.

-

Separately, prepare a solution of (2S,3S)-(+)-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one and an aqueous solution of potassium hydroxide.

-

Add the solution from step 2 to the suspension from step 1.

-

Stir the resulting three-phase system at 15-20 °C for 4-6 hours.

-

After the reaction is complete, neutralize the basicity of the mixture.

-

Separate the organic and aqueous phases.

-

The organic phase containing the desired product, (2S,3S)(+)-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-dimethylaminoethyl)-1,5-benzothiazepin-4(5H)-one, can be used directly in the next synthesis step or further purified. An 81% yield has been reported for this reaction.[4]

Visualizations

Caption: Synthesis of 2-(Dimethylamino)ethyl benzoate.

Caption: Synthesis of a Diltiazem Intermediate.

Caption: General Experimental Workflow.

References

- 1. 2-(Dimethylamino)ethyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]

- 3. Process for the preparation of intermediates for the synthesis of diltiazem - Patent 0355395 [data.epo.org]

- 4. EP0355395B1 - Process for the preparation of intermediates for the synthesis of diltiazem - Google Patents [patents.google.com]

- 5. 2-(Dimethylamino)ethyl benzoate | High-Purity Reagent [benchchem.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

Application Notes and Protocols for UV-Curable Inks Featuring 2-(Dimethylamino)ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of UV-curable inks incorporating the amine synergist 2-(Dimethylamino)ethyl benzoate. Detailed protocols for the preparation and characterization of these inks are included to facilitate research and development in fields requiring rapid and reliable curing of polymeric materials.

Introduction

UV-curable inks are solvent-free formulations that polymerize rapidly upon exposure to ultraviolet (UV) light. This technology offers significant advantages, including high curing speeds, low energy consumption, and reduced environmental impact due to the absence of volatile organic compounds (VOCs). The curing process is initiated by photoinitiators that, upon absorbing UV radiation, generate reactive species such as free radicals.

2-(Dimethylamino)ethyl benzoate (EDB) is a highly efficient amine synergist commonly used in UV-curable formulations. It works in conjunction with Type II photoinitiators, such as benzophenone and its derivatives. The primary role of EDB is to accelerate the generation of free radicals, enhance the curing speed, and mitigate oxygen inhibition at the surface of the ink film, ensuring a complete and tack-free cure.[1][2] Its low volatility and good solubility make it a versatile component in various applications, including printing inks, coatings, and adhesives.[1]

Mechanism of Action: 2-(Dimethylamino)ethyl Benzoate as an Amine Synergist

The function of 2-(Dimethylamino)ethyl benzoate in a UV-curable system is centered on its interaction with a Type II photoinitiator. The process can be summarized in the following steps:

-

Photoexcitation: The Type II photoinitiator (e.g., benzophenone) absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

-

Hydrogen Abstraction: The excited photoinitiator in its triplet state abstracts a hydrogen atom from the 2-(Dimethylamino)ethyl benzoate molecule.

-

Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and a highly reactive α-amino radical from the EDB.

-

Initiation: The α-amino radical is particularly effective at initiating the polymerization of acrylate monomers and oligomers in the ink formulation, leading to the rapid formation of a cross-linked polymer network.[2][3]

This synergistic interaction not only increases the rate of polymerization but also helps to overcome oxygen inhibition, as the amine synergist can react with and consume oxygen radicals that would otherwise terminate the polymerization chain reaction.[1][2]

Caption: Mechanism of 2-(Dimethylamino)ethyl Benzoate in UV Curing.

Data Presentation: Representative UV-Curable Ink Formulations

The following tables provide representative formulations for UV-curable inks. The concentration of each component can be adjusted to achieve desired properties such as viscosity, color strength, adhesion, and flexibility.

Table 1: Representative Formulation for a UV-Curable Offset Ink

| Component Category | Component Example | Function | Weight Percentage (wt%) |

| Oligomer | Epoxy Acrylate | Provides gloss, hardness, and chemical resistance | 30 - 50 |

| Monomer | Tripropylene Glycol Diacrylate (TPGDA) | Reactive diluent, adjusts viscosity | 20 - 40 |

| Photoinitiator | Benzophenone | Type II Photoinitiator | 5 - 10 |

| Amine Synergist | 2-(Dimethylamino)ethyl benzoate | Co-initiator, accelerates curing | 2 - 8 |

| Pigment | Phthalocyanine Blue | Colorant | 15 - 25 |

| Additives | Leveling agent, stabilizer | Improve surface properties and shelf life | 1 - 5 |

Table 2: Representative Formulation for a UV-Curable Screen Ink

| Component Category | Component Example | Function | Weight Percentage (wt%) |

| Oligomer | Urethane Acrylate | Provides flexibility and adhesion | 35 - 55 |

| Monomer | Isobornyl Acrylate (IBOA) | Low viscosity monomer, improves adhesion | 15 - 30 |

| Photoinitiator | Isopropylthioxanthone (ITX) | Type II Photoinitiator | 3 - 7 |

| Amine Synergist | 2-(Dimethylamino)ethyl benzoate | Co-initiator, enhances surface cure | 3 - 10 |

| Pigment | Carbon Black | Colorant | 10 - 20 |

| Additives | Defoamer, slip agent | Control foam and modify surface slip | 1 - 3 |

Table 3: Representative Formulation for a UV-Curable Inkjet Ink

| Component Category | Component Example | Function | Weight Percentage (wt%) |

| Oligomer | Polyester Acrylate | Good adhesion and flexibility | 20 - 40 |

| Monomer | 2-Phenoxyethyl Acrylate (POEA) | Low viscosity, good solvency | 30 - 50 |

| Photoinitiator | 2,4,6-Trimethylbenzoyl-diphenyl-phosphine oxide (TPO) | Type I Photoinitiator (can be used in combination) | 4 - 8 |

| Photoinitiator | Benzophenone | Type II Photoinitiator | 2 - 5 |

| Amine Synergist | 2-(Dimethylamino)ethyl benzoate | Co-initiator for Type II PI | 2 - 6 |

| Pigment | Pigment Red 254 | Colorant | 2 - 8 |

| Additives | Surfactant, stabilizer | Controls wetting and stability | 0.5 - 2 |

Experimental Protocols

The following are detailed protocols for the formulation and testing of UV-curable inks containing 2-(Dimethylamino)ethyl benzoate.

UV-Curable Ink Formulation Workflow

The development of a UV-curable ink follows a systematic workflow to ensure the final product meets the required performance specifications.

Caption: UV-Curable Ink Development and Testing Workflow.

Protocol for Viscosity Measurement

Objective: To determine the viscosity of the formulated UV-curable ink.

Apparatus: Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle, temperature-controlled water bath.

Procedure:

-

Equilibrate the ink sample to the desired temperature (e.g., 25 °C) using the water bath.

-

Select a spindle and rotational speed appropriate for the expected viscosity of the ink.

-

Immerse the spindle into the ink sample to the marked level.

-